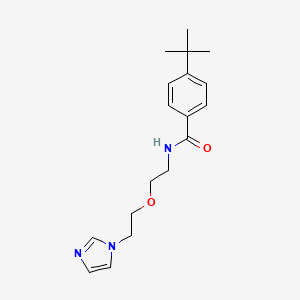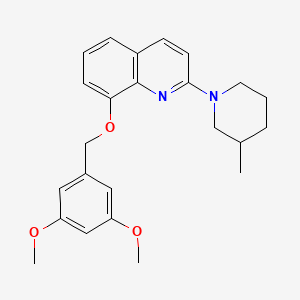![molecular formula C23H18ClN5 B2460123 3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-61-1](/img/structure/B2460123.png)
3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl rings could be introduced using a Friedel-Crafts alkylation, while the triazolo and quinazolin rings could be formed using a cyclization reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the specific functional groups present in the molecule. For example, the phenyl rings could undergo electrophilic aromatic substitution, while the triazolo and quinazolin rings could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a high melting point and boiling point due to the presence of multiple aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Antihistaminic Activity
Research has demonstrated the synthesis of triazoloquinazoline derivatives with significant antihistaminic activity. These compounds have been evaluated for their ability to protect animals from histamine-induced bronchospasm, showing comparable or superior efficacy to established antihistaminic drugs with minimal sedation effects. For example, specific derivatives in this category have shown to provide significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new antihistaminic agents with reduced sedative properties (Alagarsamy, Shankar, & Murugesan, 2008); (Gobinath, Subramanian, & Alagarsamy, 2015).
Antimicrobial Activities
Triazoloquinazoline derivatives have also been explored for their antimicrobial properties. Novel derivatives have been synthesized and tested against various microorganisms, revealing that some compounds possess good or moderate antimicrobial activities. These studies suggest the potential of triazoloquinazoline derivatives as a basis for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Activity
There has been significant interest in the synthesis of triazoloquinazoline derivatives for anticancer activity. A study focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, assessing their anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Reddy, G. Reddy, P.S. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c1-15-6-8-16(9-7-15)14-25-22-19-4-2-3-5-20(19)29-23(26-22)21(27-28-29)17-10-12-18(24)13-11-17/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNNUIHFJDIBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)
![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)

![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2460053.png)

![Methyl 4-amino-3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoate](/img/structure/B2460056.png)

![2,5-Dioxaspiro[3.4]octan-7-one](/img/structure/B2460058.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2460060.png)
![2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2460061.png)


